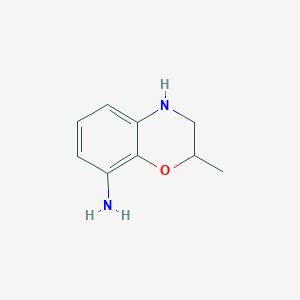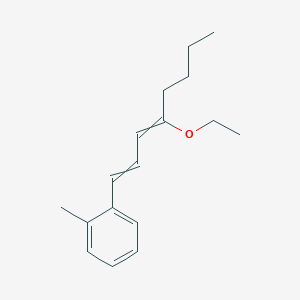
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzamido group, a tert-butoxycarbonyl (Boc) protecting group, and a D-phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Benzamidation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base to introduce the benzamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylalanine backbone can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
Hydrolysis: Removal of the Boc group yields 4-benzamido-D-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the phenylalanine backbone.
Aplicaciones Científicas De Investigación
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that recognize the benzamido or phenylalanine moieties.
Pathways Involved: Pathways related to amino acid metabolism, protein synthesis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzamido-D-phenylalanine: Lacks the Boc protecting group.
N-(tert-butoxycarbonyl)-D-phenylalanine: Lacks the benzamido group.
4-Benzamido-L-phenylalanine: Contains the L-phenylalanine backbone instead of D-phenylalanine.
Uniqueness
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is unique due to the combination of the benzamido group, Boc protecting group, and D-phenylalanine backbone
Propiedades
Número CAS |
919529-50-3 |
|---|---|
Fórmula molecular |
C21H24N2O5 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(2R)-3-(4-benzamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)13-14-9-11-16(12-10-14)22-18(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m1/s1 |
Clave InChI |
MGIGICQVXBESRU-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)

![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
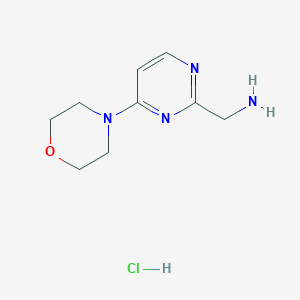
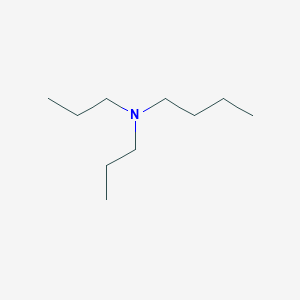

![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
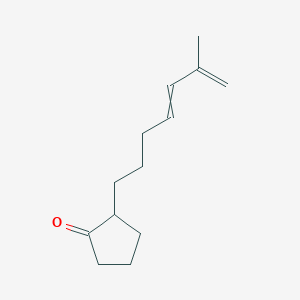
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
